N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-3-4-13(12(2)7-11)9-17-15-5-6-16-14(8-15)10-18-19-16/h3-8,10,17H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMVAOHLPVKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416867-06-6 | |
| Record name | N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the indazole ring attacks a suitable electrophile, such as a 2,4-dimethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine can be synthesized through several methodologies involving the reaction of 2,4-dimethylbenzylamine with indazole derivatives. The synthetic route typically employs conditions that favor the formation of the indazole ring while ensuring high yields and purity of the final product.
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Numerous studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a recent study evaluated its antiproliferative effects against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5.15 µM to 12.17 µM across different cell lines, showcasing its potential as a lead compound for further development in cancer therapy .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Selectivity (HEK-293) |
|---|---|---|
| K562 | 5.15 | 33.2 |
| A549 | TBD | TBD |
| Hep-G2 | TBD | TBD |
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structural features have been reported to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study focusing on its antiproliferative effects demonstrated significant inhibition of cell growth in K562 cells, indicating its potential for treating leukemia .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior anticancer activity due to its unique structural features that enhance binding affinity to target enzymes .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues of Indazol-5-amine Derivatives
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 2,4-dimethylbenzyl group in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., pyrimidine in ). This may improve membrane permeability but reduce aqueous solubility.
Biological Activity Trends :
- Indazole-pyrimidine hybrids (e.g., ) exhibit anticancer activity via kinase inhibition, suggesting that the indazole core is critical for target engagement.
- Compounds with sulfur-containing groups (e.g., methylsulfanyl in ) are often intermediates in synthesizing protease inhibitors or antivirals.
Synthetic Methodologies: The target compound’s synthesis likely involves reductive amination between 5-aminoindazole and 2,4-dimethylbenzyl halide, analogous to methods in . Contrastingly, imidazole derivatives (e.g., ) are synthesized via cyclization reactions under acidic conditions.
Research Findings and Pharmacological Implications
- Anticancer Potential: Indazole derivatives with electron-deficient aromatic substituents (e.g., pyrimidine in ) show nanomolar IC50 values against cancer cell lines. The dimethylbenzyl group in the target compound may modulate selectivity for kinases like EGFR or VEGFR.
- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation. The target compound’s methyl groups may similarly hinder metabolic degradation.
- Toxicity Considerations : Bulky substituents (e.g., triphenylmethyl in ) can increase off-target effects, whereas smaller groups (e.g., methylsulfanyl in ) may reduce toxicity.
Biological Activity
N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to exert its effects by binding to various enzymes and receptors, which can modulate their activity. Notably, it may inhibit certain kinases that are crucial in cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. The presence of the 2,4-dimethylphenyl group significantly influences its biological properties. Comparisons with similar compounds highlight how variations in substitution patterns can affect activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anticancer properties |
| N-[(2,5-dimethylphenyl)methyl]-1H-indazol-5-amine | Structure | Different activity profile due to substitution |
| N-(3,5-dimethylphenyl)methyl]-1H-indazol-5-amine | - | Varies in chemical reactivity and pharmacological properties |
These comparisons emphasize the importance of structural modifications in enhancing or diminishing biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, one study reported that a related compound showed an IC50 value of 5.15 µM against the K562 cell line (chronic myeloid leukemia), indicating potent inhibitory effects on cancer cell proliferation . Furthermore, this compound was shown to selectively affect cancer cells over normal cells (HEK-293), suggesting a favorable therapeutic index.
Case Study: Induction of Apoptosis
The compound has been linked to apoptosis induction in cancer cells. In vitro assays revealed that treatment with varying concentrations led to increased rates of apoptosis in K562 cells. Specifically, at concentrations of 10 µM to 14 µM, apoptosis rates increased from 9.64% to 37.72%, respectively . This effect was associated with alterations in the expression of key proteins involved in apoptosis regulation, such as Bcl-2 and Bax.
Comparative Efficacy with Other Anticancer Agents
When compared with established anticancer agents like 5-fluorouracil (5-Fu), this compound exhibited comparable or superior efficacy against certain cancer cell lines while demonstrating lower toxicity towards normal cells. This positions it as a promising candidate for further development in cancer therapy .
Q & A
Q. What are the established synthetic routes for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine, and what critical parameters influence yield?
The compound can be synthesized via multi-step condensation reactions, often starting with functionalized indazole or phenyl precursors. For example, analogous pyrazole derivatives are prepared using 1,5-diarylpyrazole cores through sequential alkylation and amination steps . Key parameters include:
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Structural confirmation relies on:
- IR spectroscopy : To identify functional groups like N-H stretches (~3400 cm⁻¹) and aromatic C-H vibrations .
- NMR spectroscopy : and NMR for verifying substituent positions (e.g., methyl groups at 2,4-dimethylphenyl) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 301.0636) .
Q. What strategies are employed to assess the compound’s stability under experimental conditions?
Stability is evaluated via:
Q. How is purity quantified, and what thresholds are considered acceptable for in vitro studies?
Purity is assessed using:
Q. What preliminary biological screening assays are used to evaluate activity?
Initial screens include:
- Enzyme inhibition assays : Testing against targets like carbonic anhydrase or kinases .
- Cytotoxicity studies : Using cancer cell lines (e.g., MTT assay) to identify IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic methods resolve the compound’s 3D structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used for refinement. Critical steps include:
Q. What structure-activity relationship (SAR) insights can guide optimization of this compound?
SAR studies focus on:
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Contradictions arise from factors like:
Q. What computational tools predict the compound’s interaction with biological targets?
Advanced methods include:
Q. What mechanisms underlie the compound’s potential toxicity, and how are these mitigated?
Toxicity studies address:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
